molecular formula C15H15N3S B2426500 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207037-24-8

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2426500
CAS RN: 1207037-24-8
M. Wt: 269.37
InChI Key: IIGYIRGBXBUESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, also known as ATIA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that contains an imidazole ring, an allyl group, and a thioether functional group. The compound is synthesized through a multi-step process, and its unique structure has been found to exhibit various biological activities.

Scientific Research Applications

Chemical Synthesis and Reagent Utilization

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile and its derivatives are primarily used in chemical synthesis. For instance, allyl 1H-imidazole-1-carboxylate, a related compound, serves as an acylating reagent for introducing the carboxyallyl group to nucleophilic species such as amines, alcohols, and carbanions. It's used to convert carboxylic acids into allyl esters and synthesize substrates for transition metal-catalyzed allylic alkylation (Heller & Nelson, 2015).

Antimicrobial Applications

Derivatives of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile exhibit potential as antimicrobial agents. For example, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons synthesized using allyl bromide and triethylamine in acetonitrile demonstrated effectiveness against microbial activities, comparable or superior to conventional medicines (Zaidi et al., 2021).

Photochemical Applications

The compound's derivatives have been explored in photochemical applications. For instance, the irradiation of urocanate esters in the presence of benzophenone in acetonitrile led to the formation of dimers with allyl urocanate yielding high yields of specific di(1H-imidazol-4-yl)cyclobutane derivatives (D’Auria & Racioppi, 1998).

Electrophilic Aminolysis

The compound and its derivatives also play a role in electrophilic aminolysis. The rates of aminolyses of methyl, isopropyl, allyl, and benzyl iodides in acetonitrile were determined, correlating nicely with the basicities, including the use of bases like imidazole (Ōae et al., 1969).

Organic Synthesis and Polymer Studies

This compound finds its use in the synthesis of organic compounds and polymers. For instance, its derivatives have been utilized in the synthesis of 2,3-disubstituted phenazin-1-amines, playing a role in a new cascade process for phenazine ring synthesis (Nguyen et al., 2014). Additionally, a novel monomer related to this compound was used for electrochemical copolymerization studies, indicating potential in electrochromic applications (Soylemez et al., 2015).

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-3-9-18-14(11-17-15(18)19-10-8-16)13-6-4-12(2)5-7-13/h3-7,11H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGYIRGBXBUESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.